Aldosterone

Catalog No.
S594317
CAS No.
52-39-1
M.F
C21H28O5
M. Wt
360.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aldosterone

CAS Number

52-39-1

Product Name

Aldosterone

IUPAC Name

11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-13-carbaldehyde

Molecular Formula

C21H28O5

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C21H28O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h8,11,14-17,19,22,25H,2-7,9-10H2,1H3

InChI Key

PQSUYGKTWSAVDQ-UHFFFAOYSA-N

SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C=O)O

Solubility

0.0512 mg/mL at 37 °C

Synonyms

(11β)-11,21-Dihydroxy-3,20-dioxopregn-4-en-18-al; 11β,21-Dihydroxypregn-4-ene-3,18,20-trione; 18-Formyl-11β,21-dihydroxy -4-pregnene-3,20-dione; 18-Oxocorticosterone; Aldocorten;

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C=O)O

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C=O)O

Regulating Blood Pressure and Electrolyte Balance

The primary function of aldosterone, as revealed by research, is to regulate blood pressure and electrolyte balance. It achieves this by acting on the distal convoluted tubules and collecting ducts of the kidneys []. Aldosterone binds to mineralocorticoid receptors (MR), triggering a cascade of events that increase sodium reabsorption and potassium excretion from the urine []. This, in turn, leads to water retention and an increase in blood volume, ultimately contributing to elevated blood pressure []. Additionally, aldosterone helps maintain potassium homeostasis by facilitating its excretion and preventing excessively high levels in the blood [].

Aldosterone and Cardiovascular Health

Research suggests a complex relationship between aldosterone and cardiovascular health. While its primary role is to regulate blood pressure, excessive aldosterone production can contribute to hypertension, a major risk factor for cardiovascular diseases such as heart attack and stroke []. Studies have found that aldosterone may also directly influence vascular remodeling, inflammation, and fibrosis, further contributing to cardiovascular complications []. Conversely, research on mineralocorticoid receptor antagonists (MRAs), which block aldosterone's action, demonstrates their potential in reducing cardiovascular risk [].

Expanding Research Horizons

Beyond its established roles, ongoing research continues to explore the diverse effects of aldosterone. Recent studies suggest its potential involvement in:

  • Stress and cardiovascular disease: Research indicates that aldosterone might play a role in the link between psychological stress and heart disease [].
  • Inflammation and immune system: Studies suggest that aldosterone may influence the activity of immune cells, potentially contributing to the development of chronic inflammatory diseases [].
  • Cognitive function: Emerging research explores the possibility of aldosterone impacting brain function and cognitive decline [].

Aldosterone is a steroid hormone produced by the adrenal glands, specifically in the zona glomerulosa of the adrenal cortex. It is classified as a mineralocorticoid and plays a crucial role in regulating sodium and potassium levels, thereby influencing blood pressure and fluid balance in the body. Aldosterone is synthesized from cholesterol through a series of enzymatic reactions involving cytochrome P450 enzymes, particularly aldosterone synthase, which catalyzes the final steps in its biosynthesis .

Aldosterone's primary mechanism of action involves binding to mineralocorticoid receptors in the distal convoluted tubules and collecting ducts of the nephron in the kidney []. This binding triggers a cascade of events leading to:

  • Increased reabsorption of sodium (Na+) from the urine back into the bloodstream [].
  • Increased water reabsorption along with sodium, leading to increased blood volume and ultimately, blood pressure [].
  • Increased potassium (K+) excretion into the urine to maintain electrolyte balance [].

By regulating sodium and potassium levels, aldosterone helps maintain blood pressure and fluid homeostasis within the body [].

  • High aldosterone levels (hyperaldosteronism): Can lead to hypertension, fluid retention, and electrolyte imbalances [].
  • Low aldosterone levels (hypoaldosteronism): Can cause low blood pressure, dehydration, and fatigue [].
That mimic natural enzymatic processes.
  • Biotechnological Methods: Using genetically modified microorganisms or cell lines that express specific enzymes involved in steroidogenesis to produce aldosterone from cholesterol or other steroids .
  • Isolation from Natural Sources: Historically, aldosterone was isolated from animal adrenal glands (e.g., beef) before synthetic methods were developed .
  • Aldosterone primarily acts on the kidneys, promoting sodium reabsorption and potassium excretion. Its biological activities include:

    • Sodium Retention: Increases the reabsorption of sodium ions from renal tubular fluid back into the bloodstream, which leads to water retention and increased blood volume.
    • Potassium Excretion: Stimulates the secretion of potassium into urine, helping maintain electrolyte balance.
    • Regulation of Blood Pressure: By increasing blood volume through sodium retention, aldosterone plays a significant role in elevating blood pressure .

    Additionally, aldosterone has been implicated in various pathophysiological processes beyond fluid balance, including cardiovascular health and neurogenesis .

    Aldosterone's primary applications are in medical treatments and research:

    • Hypertension Treatment: Aldosterone antagonists like spironolactone are used to treat conditions such as hypertension and heart failure by blocking its effects on sodium retention and potassium excretion.
    • Diagnostic Testing: Measurement of aldosterone levels is crucial for diagnosing disorders like primary hyperaldosteronism (Conn's syndrome) and assessing adrenal function .
    • Research Tool: Aldosterone is used in studies investigating cardiovascular health, renal function, and electrolyte balance.

    Research indicates that aldosterone interacts with various physiological systems:

    • Mineralocorticoid Receptors: Aldosterone binds to mineralocorticoid receptors in target tissues (e.g., kidneys), leading to gene expression changes that promote sodium reabsorption .
    • Non-genomic Actions: Recent studies suggest that aldosterone may exert rapid effects independent of gene transcription, influencing cellular signaling pathways directly .
    • Cross-talk with Other Hormones: Aldosterone's action can be modulated by other hormones such as antidiuretic hormone (ADH) and angiotensin II, highlighting its role within the broader endocrine system .

    Aldosterone shares structural and functional similarities with other steroid hormones. Here are some comparable compounds:

    CompoundTypeKey FunctionsUnique Features
    CorticosteroneGlucocorticoidStress response, metabolism regulationPrecursor to aldosterone; less potent mineralocorticoid activity
    DeoxycorticosteroneMineralocorticoidSodium retentionLess active than aldosterone; intermediate in biosynthesis
    CortisolGlucocorticoidStress response, anti-inflammatory effectsBroader metabolic effects; stronger glucocorticoid activity
    FludrocortisoneSynthetic steroidSodium retention; used for adrenal insufficiencyMore potent than aldosterone; used therapeutically for replacement therapy

    Aldosterone's uniqueness lies in its specific role as a principal regulator of sodium and potassium homeostasis, particularly through its action on mineralocorticoid receptors in renal tissues. Unlike other steroids, it has a pronounced effect on electrolyte balance rather than broader metabolic functions .

    Purity

    > 95%

    Quantity

    Milligrams-Grams

    Physical Description

    Solid

    XLogP3

    1.1

    Hydrogen Bond Acceptor Count

    5

    Hydrogen Bond Donor Count

    2

    Exact Mass

    360.19367399 g/mol

    Monoisotopic Mass

    360.19367399 g/mol

    Heavy Atom Count

    26

    LogP

    1.08

    Appearance

    White to Off-White Solid

    Melting Point

    166.5 °C

    UNII

    4964P6T9RB

    Pharmacology

    At the late distal tubule and collecting duct, aldosterone has two main actions: 1) aldosterone acts on mineralocorticoid receptors (MR) on principal cells in the distal tubule of the kidney nephron, increasing the permeability of their apical (luminal) membrane to potassium and sodium and activates their basolateral Na+/K+ pumps, stimulating ATP hydrolysis leading to phosphorylation of the pump and a conformational change in the pump exposes the Na+ ions to the outside. The phosphorylated form of the pump has a low affinity for Na+ ions, hence reabsorbing sodium (Na+) ions and water into the blood, and secreting potassium (K+) ions into the urine; 2) aldosterone stimulates H+ secretion by intercalated cells in the collecting duct, regulating plasma bicarbonate (HCO3−) levels and its acid/base balance; and 3) aldosterone may act on the central nervous system via the posterior pituitary gland to release vasopressin (ADH) which serves to conserve water by direct actions on renal tubular resorption.
    Aldosterone is a mineralocorticoid hormone produced by aldosterone synthase (CYP11B2) in the zona glomerulosa of the adrenal cortex. Aldosterone binds to mineralocorticoid receptors (MR; NR3C2) and MR-aldosterone complexes regulate the expression of genes involved in the retention of sodium, the secretion of potassium, and water reabsorption, all of which may result increased blood pressure.

    ATC Code

    H - Systemic hormonal preparations, excl. sex hormones and insulins
    H02 - Corticosteroids for systemic use
    H02A - Corticosteroids for systemic use, plain
    H02AA - Mineralocorticoids
    H02AA01 - Aldosterone

    KEGG Target based Classification of Drugs

    Nuclear receptors
    Estrogen like receptors
    3-Ketosteroid receptor
    NR3C2 (MR) [HSA:4306] [KO:K08555]

    Other CAS

    52-39-1

    Wikipedia

    Aldosterone

    Use Classification

    Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C21 steroids (gluco/mineralocorticoids, progestogins) and derivatives [ST0203]

    General Manufacturing Information

    Pregn-4-en-18-al, 11,21-dihydroxy-3,20-dioxo-, (11.beta.)-: ACTIVE

    Dates

    Modify: 2023-08-15
    1. Arai K, Chrousos GP. Aldosterone Deficiency and Resistance. 2016 May 11. In: Feingold KR, Anawalt B, Boyce A, Chrousos G, de Herder WW, Dungan K, Grossman A, Hershman JM, Hofland HJ, Kaltsas G, Koch C, Kopp P, Korbonits M, McLachlan R, Morley JE, New M, Purnell J, Singer F, Stratakis CA, Trence DL, Wilson DP, editors. Endotext [Internet]. South Dartmouth (MA): MDText.com, Inc.; 2000–. PMID: 25905305.

    2. Felizola SJ, Maekawa T, Nakamura Y, Satoh F, Ono Y, Kikuchi K, Aritomi S, Ikeda K, Yoshimura M, Tojo K, Sasano H. Voltage-gated calcium channels in the human adrenal and primary aldosteronism. J Steroid Biochem Mol Biol. 2014 Oct;144 Pt B:410-6. doi: 10.1016/j.jsbmb.2014.08.012. Epub 2014 Aug 23. PMID: 25151951.

    3. Linas SL, Peterson LN, Anderson RJ, Aisenbrey GA, Simon FR, Berl T. Mechanism of renal potassium conservation in the rat. Kidney Int. 1979 Jun;15(6):601-11. doi: 10.1038/ki.1979.79. PMID: 222934.

    4. Palmer LG, Frindt G. Aldosterone and potassium secretion by the cortical collecting duct. Kidney Int. 2000 Apr;57(4):1324-8. doi: 10.1046/j.1523-1755.2000.00970.x. PMID: 10760062.

    5. ELMAN R, SHATZ BA, KEATING RE, WEICHSELBAUM TE. Intracellular and extracellular potassium deficits in surgical patients. Ann Surg. 1952 Jul;136(1):111-31. doi: 10.1097/00000658-195207000-00012. PMID: 14934025; PMCID: PMC1802239.

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